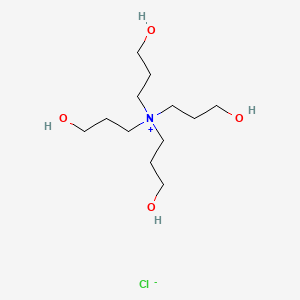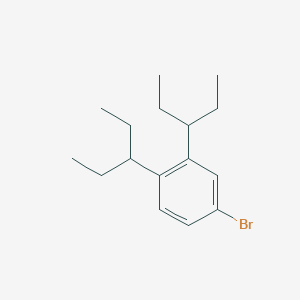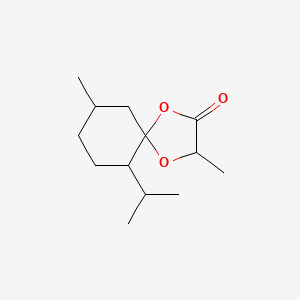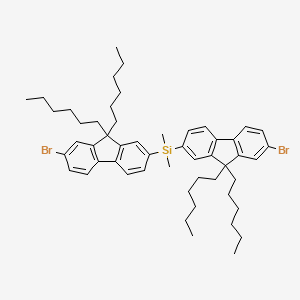
Bis(7-bromo-9,9-dihexyl-9H-fluoren-2-yl)(dimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(7-bromo-9,9-dihexyl-9H-fluoren-2-yl)(dimethyl)silane is a complex organosilicon compound characterized by the presence of fluorene and silane groups. This compound is notable for its unique structural properties, which make it valuable in various scientific and industrial applications, particularly in the field of organic electronics and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(7-bromo-9,9-dihexyl-9H-fluoren-2-yl)(dimethyl)silane typically involves the reaction of 7-bromo-9,9-dihexyl-9H-fluorene with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation and moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization.
化学反应分析
Types of Reactions
Bis(7-bromo-9,9-dihexyl-9H-fluoren-2-yl)(dimethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can undergo oxidation to form silanol derivatives or reduction to form silane derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecular structures.
Common Reagents and Conditions
Grignard Reagents: Used for substitution reactions to introduce alkyl or aryl groups.
Palladium Catalysts: Employed in coupling reactions to facilitate the formation of carbon-carbon bonds.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Major Products Formed
The major products formed from these reactions include substituted fluorene derivatives, silanol compounds, and complex organic frameworks used in material science applications.
科学研究应用
Bis(7-bromo-9,9-dihexyl-9H-fluoren-2-yl)(dimethyl)silane has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Material Science: Employed in the development of new materials with unique optical and electronic properties.
Biological Research: Investigated for its potential use in bioimaging and as a fluorescent probe due to its strong luminescent properties.
Industrial Applications: Utilized in the production of advanced polymers and coatings with enhanced durability and performance.
作用机制
The mechanism of action of Bis(7-bromo-9,9-dihexyl-9H-fluoren-2-yl)(dimethyl)silane involves its interaction with various molecular targets and pathways. In organic electronics, the compound’s ability to transport charge and emit light is crucial. The fluorene groups facilitate π-π stacking interactions, enhancing the material’s electronic properties. The silane group provides stability and flexibility to the molecular structure, allowing for better film formation and processability.
相似化合物的比较
Similar Compounds
- Bis(7-bromo-9,9-dimethyl-9H-fluoren-2-yl)(dimethyl)silane
- Bis(7-bromo-9,9-dihexyl-9H-fluoren-2-yl)diphenylsilane
- Bis(7-bromo-9,9-dihexyl-9H-fluoren-2-yl)boronic acid
Uniqueness
Bis(7-bromo-9,9-dihexyl-9H-fluoren-2-yl)(dimethyl)silane is unique due to its combination of bromine, fluorene, and silane groups, which impart distinct electronic and structural properties. Compared to similar compounds, it offers better solubility, stability, and processability, making it a preferred choice in various high-tech applications.
属性
CAS 编号 |
918106-49-7 |
|---|---|
分子式 |
C52H70Br2Si |
分子量 |
883.0 g/mol |
IUPAC 名称 |
bis(7-bromo-9,9-dihexylfluoren-2-yl)-dimethylsilane |
InChI |
InChI=1S/C52H70Br2Si/c1-7-11-15-19-31-51(32-20-16-12-8-2)47-35-39(53)23-27-43(47)45-29-25-41(37-49(45)51)55(5,6)42-26-30-46-44-28-24-40(54)36-48(44)52(50(46)38-42,33-21-17-13-9-3)34-22-18-14-10-4/h23-30,35-38H,7-22,31-34H2,1-6H3 |
InChI 键 |
WQCOUQWUXRLGPY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1(C2=C(C=CC(=C2)[Si](C)(C)C3=CC4=C(C=C3)C5=C(C4(CCCCCC)CCCCCC)C=C(C=C5)Br)C6=C1C=C(C=C6)Br)CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-6-carboxamide](/img/structure/B14207018.png)
![Pyridine, 3-[(4,4-diethoxy-1,2-butadienyl)oxy]-](/img/structure/B14207026.png)
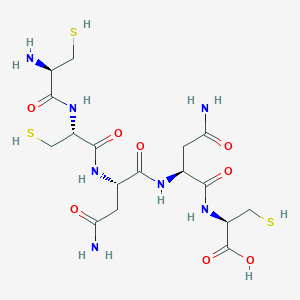
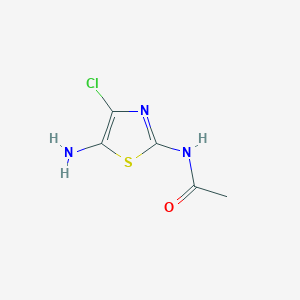
![1-Bromo-2-[(3-chlorophenyl)ethynyl]benzene](/img/structure/B14207041.png)

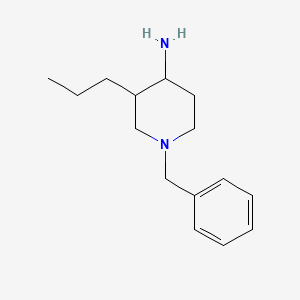
![4-[(4-Iodobenzoyl)oxy]-N,N,N-trimethylbutan-1-aminium iodide](/img/structure/B14207058.png)


